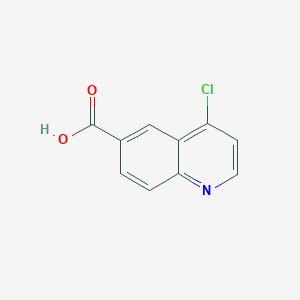

4-Chloroquinoline-6-carboxylic acid

Description

BenchChem offers high-quality 4-Chloroquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloroquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQVIZQQKLUHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608060 |

Source

|

| Record name | 4-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386207-77-8 |

Source

|

| Record name | 4-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloroquinoline-6-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Chloroquinoline-6-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to 4-Chloroquinoline-6-carboxylic acid, a crucial building block in medicinal chemistry and drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic routes, tailored for researchers and process chemists.

Introduction and Strategic Overview

4-Chloroquinoline-6-carboxylic acid is a key intermediate whose scaffold is present in a range of pharmacologically active agents. The inherent reactivity of the 4-chloro group allows for facile nucleophilic substitution, making it an ideal anchor point for molecular elaboration, while the 6-carboxyl group provides a handle for amide bond formation or other functional group interconversions.

The synthesis of this target molecule is not trivial and requires a multi-step approach. A logical retrosynthetic analysis reveals that the primary disconnection points lead back to a more accessible precursor: 4-hydroxyquinoline-6-carboxylic acid . The final transformation is a robust chlorination of the C4 hydroxyl group. The core challenge, therefore, lies in the efficient construction of the substituted 4-hydroxyquinoline ring system.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the required 4-hydroxyquinoline-6-carboxylic acid core is the Gould-Jacobs reaction.[1][2] This classical method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[3]

The causality behind choosing this pathway rests on the commercial availability and stability of the starting materials: 4-aminobenzoic acid and diethyl ethoxymethylenemalonate (DEEM) .

Mechanism and Rationale

The Gould-Jacobs reaction proceeds in a well-defined sequence:

-

Condensation : The synthesis initiates with a nucleophilic attack of the amino group of 4-aminobenzoic acid on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3] This step is typically performed at moderate temperatures (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Thermal Cyclization : This is the critical, energy-intensive step. It requires temperatures exceeding 250 °C to facilitate a 6-electron electrocyclization, which forms the quinoline ring.[3][4] The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is paramount to achieving and maintaining the necessary temperature, which in turn maximizes the cyclization yield to as high as 95%.[4]

-

Saponification : The resulting ethyl 4-hydroxyquinoline-3,6-dicarboxylate is then hydrolyzed using a strong base like sodium hydroxide to convert the ethyl ester at the 3-position into a carboxylate salt.[1]

-

Decarboxylation : The final step in forming the core intermediate is the decarboxylation of the 3-carboxylic acid group. This is achieved by heating the dicarboxylic acid intermediate above its melting point, leading to the evolution of carbon dioxide and the formation of 4-hydroxyquinoline-6-carboxylic acid.[3][5]

The overall workflow of the Gould-Jacobs approach is visualized below.

The Crucial Chlorination Step

With the 4-hydroxyquinoline-6-carboxylic acid intermediate in hand, the final step is the conversion of the hydroxyl group at the C4 position to a chloro group. This transformation is critical as it installs the reactive handle for subsequent derivatization.

Reagent Choice and Mechanism

The reagent of choice for this chlorination is phosphorus oxychloride (POCl₃) .[6][7] It is highly effective for converting heteroaromatic hydroxyl groups (or their tautomeric keto forms, quinolones) into chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

The reaction is typically performed by heating the 4-hydroxyquinoline intermediate in neat POCl₃ or with a co-solvent like 1,4-dioxane.[6][8] Upon completion, the reaction must be quenched carefully, usually by pouring the mixture onto crushed ice, to hydrolyze the excess POCl₃. Subsequent neutralization with a base like sodium bicarbonate is required before extracting the final product.[6]

Data Summary and Comparison

The following table summarizes typical reaction parameters for the key steps in the synthesis of 4-Chloroquinoline-6-carboxylic acid.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Condensation | 4-Aminobenzoic acid, DEEM | None | 100-130 | 1-2 | >90 |

| Cyclization | Anilidomethylenemalonate | Diphenyl Ether | 250-260 | 0.5-2 | 85-95 |

| Saponification | Quinoline Ester | NaOH (aq) | Reflux | 1-2 | >95 |

| Decarboxylation | Quinoline Dicarboxylic Acid | None | > Melting Point | 0.5-1 | ~90 |

| Chlorination | 4-Hydroxyquinoline-6-CA | POCl₃ | 110-120 | 2-3 | 65-75 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid

This protocol outlines the multi-step synthesis of the key intermediate via the Gould-Jacobs reaction.

-

Step A: Condensation

-

In a round-bottom flask, combine 4-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120 °C for 1.5 hours.

-

Allow the mixture to cool to room temperature. The resulting anilidomethylenemalonate intermediate is often used directly in the next step without purification.

-

-

Step B: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, bring a high-boiling solvent (e.g., Diphenyl ether) to reflux (~255 °C).

-

Add the crude anilidomethylenemalonate intermediate from Step A portion-wise to the refluxing solvent.

-

Maintain reflux for 1 hour. The product, ethyl 4-hydroxyquinoline-3,6-dicarboxylate, will precipitate upon cooling.

-

Cool the mixture and add a non-polar solvent like cyclohexane to fully precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cyclohexane to remove the high-boiling solvent, and dry under vacuum.[2]

-

-

Step C: Saponification & Decarboxylation

-

Suspend the dried ester from Step B in a 10% aqueous sodium hydroxide solution and heat to reflux for 2 hours until hydrolysis is complete.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The 4-hydroxyquinoline-3,6-dicarboxylic acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

Place the dried dicarboxylic acid in a flask and heat it carefully above its melting point until the evolution of CO₂ ceases.

-

Cool the flask to obtain the crude 4-hydroxyquinoline-6-carboxylic acid, which can be purified by recrystallization.[3][5]

-

Protocol 2: Synthesis of 4-Chloroquinoline-6-carboxylic acid

This protocol details the final chlorination step.

-

To a round-bottom flask, add 4-hydroxyquinoline-6-carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heat the reaction mixture with stirring at 120 °C for 3 hours under an inert atmosphere.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. (Caution: Exothermic reaction)

-

Once the excess POCl₃ is hydrolyzed, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

The crude product will precipitate. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum. The crude 4-Chloroquinoline-6-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of 4-Chloroquinoline-6-carboxylic acid is most effectively achieved through a robust sequence starting with the Gould-Jacobs reaction to construct the core heterocyclic system, followed by a direct chlorination using phosphorus oxychloride. This pathway offers high yields and utilizes readily available starting materials. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, enabling the reliable production of this valuable synthetic intermediate for applications in drug discovery and development.

References

- Gould–Jacobs reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW2qso0kJuNvmlgZpu8cyCTrnvJuIYXgO0K2_5PJ_1rbGBTxIA9XB9zLDvBV2cQx9GDaCIHoj7y82w8_-S9aE1CbPmaoC94UX29OMny-6JVBWwaYzO15asut1OkjO-OKM_heOaG1bIanDmdGT-ZHEYpASQrBCV]

- Conrad-Limpach Synthesis - SynArchive. [URL: https://vertexaisearch.cloud.google.

- Conrad–Limpach synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObwSduoah0-40wpQuwER0brPEIOJTFM-LV13E7ifPabCTfsMv9-1Y9JWf1Pw4S1ubPSgSvnw_zDiZAHtAF1wMLwrdLVcrKcsTFf36pHWlD0tkXS5vQlr5U_UnV2bg71NwJvCaWncWNQORmfW6w-utpMTYeMcoF5HL]

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqmZwScXm21IxBaB8WUcW81cseWRLmQ9yMQFk9kmMaCRKT68KzSaCWKQAULv54P4K8wbSjoGwSj10nN-Qh-HG3hROL_qU2neWucP4yUdN14jiOBkm1LGI8a_3WejcFHUtUzC2WTGt8gWRpHmwNlqn_CoKH_KiXzxVRXcyY6VVWfgxFakAP4AxTbmGBKRYvbF2jg==]

- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER4Oj3yA5XZqq0edJ9TfCPuN6gmyLZ0uIh_frQCQCzIZBrg5Rhw6zz6G805otC_Iseqdu2LzzxePoTjoh15Q2l3MjYeALGpqAKRirJ4YOMfaHiuz25mgj3mUsQQa5occdleNQJeAbBFK40Ay7MhONeD3s7uw1pzZGPXMfVCr7nl6Ze1qim-7fCoersc92Nem_IKU1IJM7l-KOYr92oguH9OPALH1Ojszx3fl_anA==]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGI5MJCCQWOLFJwlnzl4pE0ZkW_dW-pULWBtisDo6B8J7ZhyhkLdp4gF3xLWVxGi3msSrp8_W0-qf1-9wXE2V_FN1YfoJS-rq8bOu7ksKWwrk4p4mhdHI7DAqVyNbb1_T_Aw==]

- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [URL: https://vertexaisearch.cloud.google.

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojlAVjMnOg5oupLz7NB_4TPeOzh-grArQQ2pWyd10U4T0Wpi4vB4RzmkhgwAy_JC4WAzM8cPr8vxo_qlJSYSr1akd-K5ObkCL3izA2OSa2kwRyvHogPUgOZGRH5BFCyAZjdcucngntFH9tDIH5PgSGKBqZUkLCooZKg3cpDG2PzrKo7Lwh9T89BeBw94bUysi2Ybqka3Jlm5DjwHTBcksTA==]

- benign and proficient procedure for preparation of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKUxAnydGJ9CHBTON3hCgZV02WUir3j43EheoJwMkZ4SXp9tbAGbsS-xJX9ZV3kU2Imc03S0Su7ADC8I5lEHBFp_vfCRtE5KOz91hNCF0FQm14djW4GjVzLwTuCR7TtURsIXies3XohuNjQ41wzqnFYVIFfryvCnQy4S5q]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6YNu-ySpEbEuOYMAlweDdOJDEqgofJPcdQQhL3gcq3eITRqiDXPo5Q-I6x_sfA1y61Vx1evjXvBmKV6TFLgN0uZhe-_iP-s76aG6nYjpXN99CioTwzIQrT2xTYo_DNeX-sxE3j3Im9MKtagCOxF4q4G_DFbt99EBeN68C]

- 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdXl2CASE-S_AZrrQ4XtHN9AU-QSpU84lPuzbxKM5txwOGZZUq6V1eMptMYOqvCKKGmdvBxB2pkSsIwEAKg4zNJHOdT9M5-hiGvY46P7ZcZgOaRiAAJqj490UhJMZai6wyz08LqCocORcM3uaTTGU1YY-nMa6oIR2XbVi-hMXYlO_j--RL2JMlO7_OlcIs-T95BgOROw==]

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2vS2zaBo0_A_g1SfQirEGrQvx0pGx3-D_DKsUWHhjm0Oog2-LUVF2d6oOk5xoogVCuTAG6Wakfb7gY01Tw6YNnA8srH08xA5OLRk_o0zKq2y6KhFqZB4LkxfRbCTv_3D7uMhcwhYk4svz6oc=]

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8b7Z18vddG7hfmCO6XYvBUXziuFtyibzV_4UCFHOVGbTdv8G-hZyDDAXAEAxrbg1HeNSmAjz3g9FxlM-6ee-_oMz2by-PLpdWv1tjANAlbUqWENiAdbUQ1UYsA1TsCGwkEzhbjrTxTc8YY28=]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNzjiYeqNBkIaj4FRxf5XLUmNCKcnne__mt_rpmLY0bLUCKRywJpUGTnNBjVLt3O2THKnoW40ALaNcflK_vnY_ytAb7FE9T9098yr0WDZMldPvbl8eXBbJgqG0WE-kgFfr0wA68kUnxs9VY6V4]

- CHLOROQUINE synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwDZiuvWD8ttM6CUvueDdtmMoMgcNobY-kuH5IBs4zPFwMf1bZQqnbHRC0vusmsQ9-_mbJgkfHQcFQooWVhk7bNTBLdeERjJBSzGIWGeBMnXJdZXejmVls2UjmXPBe9sxSTF3_h7dIAIaflSjaAmuJCQ==]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-Chloroquinoline-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroquinoline-6-carboxylic Acid

Introduction

4-Chloroquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a quinoline core functionalized with a reactive chloro group at the 4-position and a carboxylic acid at the 6-position, renders it a versatile building block for the synthesis of more complex molecules.[1] The quinoline scaffold itself is a well-established pharmacophore present in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[2] This guide provides a comprehensive overview of the core , offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.[3]

Chemical and Physical Properties

The fundamental are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

| Property | Value | Source |

| IUPAC Name | 4-chloroquinoline-6-carboxylic acid | [4] |

| CAS Number | 386207-77-8 | [4][5] |

| Molecular Formula | C10H6ClNO2 | [4][5] |

| Molecular Weight | 207.61 g/mol | [4][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not explicitly available; related compounds suggest it is a solid at room temperature. | |

| Boiling Point | 382.1°C at 760 mmHg (Predicted for isomer) | [6][7] |

| Solubility | Sparingly soluble in water; solubility is pH-dependent. Soluble in organic solvents like DMSO. | [8] |

| pKa (Predicted) | 3.70 ± 0.16 | [5] |

| XLogP3 (Predicted) | 2.3 | [4][9] |

The predicted pKa of 3.70 suggests that the carboxylic acid group will be deprotonated at physiological pH, forming a carboxylate anion.[5] This ionization is critical for its solubility in aqueous media and its potential to form ionic interactions with biological targets. The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, which is often a desirable trait in drug candidates as it influences their ability to cross biological membranes.[4][9]

Spectroscopic and Analytical Data

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-Chloroquinoline-6-carboxylic acid.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the aromatic protons of the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. The proton on the carbon adjacent to the carboxylic acid would likely appear downfield. The acidic proton of the carboxylic acid itself is expected to be a broad singlet in the 10-12 ppm region, which would disappear upon the addition of D₂O.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atom attached to the chlorine would also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloroquinoline-6-carboxylic acid is expected to display several characteristic absorption bands:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10][11]

-

A strong C=O stretching band for the carbonyl group, expected around 1700 cm⁻¹.[11] The exact position can be influenced by hydrogen bonding.

-

C-O stretching and O-H bending vibrations in the fingerprint region.[12]

-

C-Cl stretching vibrations, typically found in the lower wavenumber region.

UV-Vis Spectroscopy

The conjugated aromatic system of the quinoline ring is expected to give rise to strong UV absorption bands. Carboxylic acids without additional conjugation typically absorb around 210 nm, but the quinoline core will shift this to higher wavelengths.[10][13]

Mass Spectrometry

In a mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (207.61).[4] Common fragmentation patterns may include the loss of a chlorine atom, a hydroxyl group, or the entire carboxylic acid group.

Synthesis and Reactivity

The synthesis of 4-Chloroquinoline-6-carboxylic acid can be approached through multi-step synthetic routes. A common strategy involves the construction of the quinoline ring system followed by functional group manipulations. For instance, the Gould-Jacobs reaction, starting from an appropriately substituted aniline, is a well-established method for forming the quinoline core.[1] Alternatively, reactions like the Pfitzinger reaction could be employed.[1]

The reactivity of 4-Chloroquinoline-6-carboxylic acid is dictated by its two primary functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction. This versatility allows for the attachment of various side chains to modify the molecule's properties.

-

4-Chloro Group: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, alcohols, and thiols. This is a key reaction in the synthesis of many quinoline-based drugs.

Caption: Synthetic pathway and key reactions of 4-Chloroquinoline-6-carboxylic acid.

Applications in Research and Development

4-Chloroquinoline-6-carboxylic acid is a valuable intermediate in the discovery of new therapeutic agents.[6] The quinoline core is a privileged scaffold in medicinal chemistry, and modifications at the 4- and 6-positions can lead to compounds with diverse biological activities.[14] For example, quinoline derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for cancer therapy.[3] The carboxylic acid moiety is a common functional group in drugs, often involved in binding to biological targets or improving pharmacokinetic properties.[15][16] Its role as a precursor for more complex molecules makes it a staple in synthetic and medicinal chemistry laboratories.[]

Safety and Handling

Based on available safety data, 4-Chloroquinoline-6-carboxylic acid is classified as an irritant.[4] It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is also harmful if swallowed.[4]

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation.[18]

-

Wear protective gloves, clothing, and eye/face protection.[19][20]

Conditions for Safe Storage:

-

Store under an inert gas (nitrogen or argon) at 2-8°C.[5]

Accidental Release Measures:

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).

Materials:

-

4-Chloroquinoline-6-carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh a sample of 4-Chloroquinoline-6-carboxylic acid and dissolve it in a known volume of deionized water. Gentle heating or the addition of a small amount of a co-solvent may be necessary to achieve dissolution.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

Fill the buret with the standardized NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, known increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly and then plateaus.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Characterization by ¹H NMR Spectroscopy

This protocol describes the general procedure for acquiring a ¹H NMR spectrum.

Materials:

-

4-Chloroquinoline-6-carboxylic acid

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This will involve tuning and shimming the instrument to ensure optimal resolution.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.

References

-

PubChem. (n.d.). 4-Chloroquinoline-6-carboxylic acid. Retrieved from [Link]

-

Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloroquinoline [FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloroquinoline [1H NMR] - Spectrum. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-6-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

Sources

- 1. 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chloroquinoline-6-carboxylic acid CAS#: 386207-77-8 [amp.chemicalbook.com]

- 6. 6-Chloroquinoline-4-carboxylic acid [myskinrecipes.com]

- 7. 6-Chloro-quinoline-4-carboxylic acid | 62482-29-5 | MCA48229 [biosynth.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to the Mechanistic Potential of 4-Chloroquinoline-6-carboxylic Acid

Introduction: The Quinoline Core as a Privileged Structure in Drug Discovery

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for compounds that bind to a wide array of biological targets.[1] First brought to prominence with the discovery of the antimalarial properties of quinine isolated from cinchona bark in 1820, the quinoline scaffold has since given rise to a multitude of therapeutic agents, including antimalarials, anticancer agents, antibacterials, and anti-inflammatory drugs.[1] Its unique structural features allow for diverse chemical modifications, enabling the development of compounds with tailored biological activities.[1]

Within this important class of compounds, 4-Chloroquinoline-6-carboxylic acid stands out as a key intermediate and a versatile building block in organic synthesis.[1] Its structure is characterized by a quinoline core with a chloro group at the 4-position and a carboxylic acid group at the 6-position. This specific arrangement of functional groups imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules. The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, while the carboxylic acid group at the 6-position is amenable to modifications such as esterification and amidation.[1]

This technical guide will provide an in-depth exploration of the primary mechanisms of action accessible through the derivatization of the 4-Chloroquinoline-6-carboxylic acid scaffold. While the parent compound is primarily a synthetic intermediate, its true value lies in the potent and diverse biological activities of its derivatives. We will delve into the key therapeutic targets of these derivatives, the structure-activity relationships that govern their interactions, and the detailed experimental protocols used to elucidate their mechanisms.

Chapter 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Anticancer and Antiviral Applications

The Central Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[3] Consequently, DHODH has emerged as a significant target for the development of anticancer and antiviral therapies.[2][4][5]

Mechanism of Action: Pyrimidine Starvation

Inhibitors of DHODH, such as the well-studied brequinar, effectively halt the de novo synthesis of pyrimidines. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism of "pyrimidine starvation" is the basis for the anticancer and antiviral effects of DHODH inhibitors.[2][5]

Structure-Activity Relationship (SAR) of Quinoline Carboxylic Acids as DHODH Inhibitors

Extensive research has identified key structural features of quinoline carboxylic acids that are critical for potent DHODH inhibition:

-

The Carboxylic Acid Moiety: The carboxylic acid group, typically at the 4-position of the quinoline ring, is essential for activity. It is believed to form a salt bridge with key residues, such as arginine, in the active site of the DHODH enzyme.[2][6][7]

-

Bulky Hydrophobic Substituents: The presence of bulky, hydrophobic substituents, often at the 2-position of the quinoline ring, is necessary for potent inhibition.[2][6] These groups occupy a hydrophobic channel within the enzyme's binding pocket.[7]

-

Substitutions on the Benzo Portion: Appropriate substitutions on the benzo portion of the quinoline ring can further enhance inhibitory activity.[2]

The 4-Chloroquinoline-6-carboxylic acid scaffold provides an excellent starting point for the synthesis of potent DHODH inhibitors. The carboxylic acid at the 6-position can be readily converted to other functional groups or used as an attachment point for further modifications, while the chloro group at the 4-position can be substituted to introduce a variety of moieties to probe the SAR.

Experimental Protocol: DHODH Enzyme Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds against DHODH, based on the reduction of a dye.

Principle: The activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation. Inhibitors of DHODH will decrease the rate of DCIP reduction.

Materials:

-

Purified human DHODH enzyme

-

Dihydroorotate (substrate)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).

-

Add the purified DHODH enzyme to all wells except for a blank control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

-

Initiate the reaction by adding the substrate, dihydroorotate, to all wells.

-

Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

| Compound | DHODH IC50 (nM) |

| Brequinar (Control) | 10 ± 2 |

| Derivative X | 25 ± 5 |

| Derivative Y | 150 ± 20 |

Visualization of the DHODH-Targeted Pathway

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of quinoline carboxylic acid derivatives on DHODH.

Chapter 2: Targeting Bacterial Type II Topoisomerases: A Foundation for Novel Antibiotics

Mechanism of Action: Disrupting DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[9]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.[9]

-

Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

Quinolones do not simply inhibit the catalytic activity of these enzymes. Instead, they act as "poisons," stabilizing the transient "cleavable complex" that forms when the topoisomerase nicks the DNA strand.[9][11] This trapping of the enzyme on the DNA leads to the accumulation of double-strand breaks, which stalls replication forks and ultimately triggers cell death.[8][9]

Structure-Activity Relationship (SAR) for Topoisomerase Inhibition

The development of potent quinolone antibiotics has been guided by extensive SAR studies. Key features of the quinolone scaffold that contribute to its antibacterial activity include:

-

The Carboxylic Acid at C-3 and Ketone at C-4: These groups are essential for binding to the DNA-gyrase complex.

-

A Fluorine Atom at C-6: The addition of a fluorine atom significantly enhances antibacterial activity, giving rise to the fluoroquinolone class.[8]

-

Substituents at C-7: Often a piperazine or similar heterocyclic ring, which influences the spectrum of activity and pharmacokinetic properties.

-

Substituents at N-1: Typically a small alkyl group, such as ethyl or cyclopropyl, which modulates potency.

While 4-Chloroquinoline-6-carboxylic acid has its carboxylic acid at the 6-position, its core quinoline structure and reactive handles make it a valuable starting point for synthesizing novel antibacterial agents that could potentially interact with topoisomerases.

Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA plasmid in the presence of ATP. The different topological forms of the DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

-

Purified E. coli DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

ATP

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 100 µg/mL BSA)

-

Test compounds in DMSO

-

Known inhibitor (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes containing the gyrase assay buffer, relaxed pBR322 DNA, and ATP.

-

Add the test compounds at various concentrations. Include a positive control (ciprofloxacin) and a negative control (DMSO).

-

Add the DNA gyrase enzyme to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and bromophenol blue).

-

Load the samples onto an agarose gel.

-

Run the gel electrophoresis to separate the relaxed and supercoiled DNA forms.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Analyze the gel to determine the concentration of the test compound at which the supercoiling activity is inhibited. The IC50 is the concentration that inhibits supercoiling by 50%.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds in DMSO

-

Standard antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Perform a two-fold serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.

-

Add the standardized bacterial suspension to each well.

-

Include a positive control for growth (bacteria and medium only) and a negative control for sterility (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm.

Visualization of the Topoisomerase Inhibition Mechanism

Caption: Mechanism of bacterial topoisomerase inhibition by quinolone derivatives, leading to cell death.

Chapter 3: Antimalarial Activity: Continuing the Quinoline Legacy

Hypothesized Mechanisms of Action

The 4-aminoquinoline scaffold, famously represented by chloroquine, is a mainstay in antimalarial therapy. While the precise mechanism of action is complex and not fully elucidated, a leading hypothesis centers on the disruption of hemoglobin detoxification in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests host hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin). 4-aminoquinolines are weak bases that are thought to accumulate in the acidic food vacuole of the parasite. Here, they are proposed to bind to heme and inhibit its polymerization into hemozoin. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative damage and cell death.[12]

Structure-Activity Relationship for Antimalarial Quinolines

The development of potent antimalarial quinolines is guided by key structural features:

-

A Basic Side Chain: A basic aminoalkyl side chain at the 4-position is crucial for activity and is thought to be responsible for the accumulation of the drug in the parasite's food vacuole.

-

A Chlorine Atom at the 7-Position: This is a common feature in many potent 4-aminoquinoline antimalarials, including chloroquine.

-

The Quinoline Nucleus: The planar aromatic ring system is believed to be essential for binding to heme.

While 4-Chloroquinoline-6-carboxylic acid lacks the typical 4-amino substitution, its reactive chloro group allows for the introduction of various aminoalkyl side chains, making it a valuable precursor for the synthesis of novel antimalarial agents.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Principle: The assay measures the proliferation of malaria parasites in red blood cells by quantifying their DNA using the fluorescent dye SYBR Green I. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of parasite growth.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human red blood cells (O+)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

SYBR Green I lysis buffer

-

Test compounds in DMSO

-

Standard antimalarial drug (e.g., chloroquine)

-

Sterile 96-well microplates

-

Fluorescence plate reader

Procedure:

-

Maintain asynchronous P. falciparum cultures in human red blood cells.

-

Prepare serial dilutions of the test compounds in the complete medium in a 96-well plate.

-

Add parasitized red blood cells (at a known parasitemia and hematocrit) to each well.

-

Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

After incubation, lyse the cells by freezing the plate or by adding a lysis buffer containing SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by plotting the fluorescence intensity against the log of the compound concentration.

Data Presentation:

| Compound | IC50 vs. Chloroquine-Sensitive Strain (nM) | IC50 vs. Chloroquine-Resistant Strain (nM) |

| Chloroquine (Control) | 20 ± 4 | 300 ± 50 |

| Derivative Z | 50 ± 8 | 80 ± 12 |

Visualization of the Proposed Antimalarial Mechanism

Caption: Proposed mechanism of action of quinoline antimalarials via inhibition of hemozoin formation in the parasite's food vacuole.

Chapter 4: Exploring a New Frontier: Inhibition of Protein Kinase CK2

The Role of CK2 in Cellular Signaling and Disease

Protein kinase CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that phosphorylates hundreds of substrates. It plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[13][14] Overexpression of CK2 is associated with numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[13]

Quinoline Carboxylic Acids as CK2 Inhibitors

Recent studies have identified derivatives of quinoline carboxylic acid as inhibitors of protein kinase CK2.[13][15][16] The precise mechanism of inhibition is still under investigation, but it is believed that these compounds bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.

Structure-Activity Relationship for CK2 Inhibition

The development of quinoline-based CK2 inhibitors has revealed several important structural features:

-

The Quinoline Scaffold: Provides the core structure for binding to the kinase.

-

The Carboxylic Acid Group: Plays a crucial role in forming interactions within the active site.

-

Heterocyclic Fused Rings: The fusion of a tetrazole ring to the quinoline scaffold has been shown to produce potent CK2 inhibitors.[13][15]

-

Substitutions on the Benzo Ring: Can be modified to optimize potency and selectivity.

The 4-Chloroquinoline-6-carboxylic acid backbone offers a versatile platform for synthesizing and optimizing these novel kinase inhibitors.

Experimental Protocol: Protein Kinase CK2 Inhibition Assay

A common method for measuring kinase activity and inhibition is based on the phosphorylation of a specific peptide substrate.

Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by CK2. The amount of phosphorylated peptide is then quantified, often using a phosphospecific antibody or by measuring the depletion of ATP.

Materials:

-

Recombinant human protein kinase CK2

-

Specific peptide substrate for CK2

-

ATP

-

Kinase assay buffer

-

Test compounds in DMSO

-

Known CK2 inhibitor (e.g., CX-4945)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

-

96-well microplates

-

Luminometer

Procedure:

-

Add the kinase assay buffer, CK2 enzyme, and peptide substrate to the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Pre-incubate to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., in the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase reaction).

-

Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.

Visualization of a Generic Kinase Inhibition Assay Workflow

Caption: A generalized workflow for a protein kinase inhibition assay.

Conclusion

4-Chloroquinoline-6-carboxylic acid is more than a simple chemical; it is a gateway to a vast chemical space with profound therapeutic potential. While the compound itself is not an end-effector, its true mechanism of action is realized through the diverse and potent biological activities of the derivatives it enables. From starving cancer cells of essential pyrimidines to disrupting the DNA replication machinery of bacteria and targeting the signaling pathways that drive disease, the derivatives of this versatile scaffold continue to be a rich source of inspiration for drug discovery and development. The experimental frameworks provided in this guide offer a robust starting point for researchers and scientists to explore and unlock the full potential of this privileged chemical structure.

References

- 1. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physchemres.org [physchemres.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]

- 11. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Derivatives of 4-Chloroquinoline-6-carboxylic Acid

This guide provides a comprehensive technical overview of 4-chloroquinoline-6-carboxylic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical scaffold, grounding the discussion in established scientific principles and field-proven insights.

The 4-Chloroquinoline-6-carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a foundational structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Within this class, 4-chloroquinoline-6-carboxylic acid stands out as a particularly versatile starting material. Its structure features two key reactive sites amenable to chemical modification:

-

The C4-Chloride: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chloride an excellent leaving group. This allows for the straightforward introduction of various amine, oxygen, or sulfur-based nucleophiles, creating a diverse library of 4-substituted derivatives.

-

The C6-Carboxylic Acid: This functional group is a classic handle for forming amide or ester linkages. Standard peptide coupling or esterification reactions can be employed to attach a wide array of side chains, significantly influencing the compound's steric and electronic properties, as well as its pharmacokinetic profile.

The strategic combination of these reactive handles allows for the systematic exploration of chemical space around the quinoline core, making it an ideal scaffold for developing targeted therapeutic agents.[3]

Synthetic Strategies for Derivatization

The generation of a diverse library of 4-chloroquinoline-6-carboxylic acid derivatives hinges on two primary reaction types, which can be performed in a sequential manner to achieve maximal diversity.

Modification at the C4 Position via Nucleophilic Aromatic Substitution (SNAr)

The reaction at the C4 position is typically the first step in a synthetic sequence. The high reactivity of the C4-chloride allows for its displacement by a variety of nucleophiles, most commonly primary or secondary amines, to yield 4-aminoquinoline derivatives.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol or isopropanol are frequently used as they can solvate both the quinoline starting material and the amine nucleophile. The addition of a small amount of acid (e.g., HCl) can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

-

Temperature: These reactions are often heated to reflux to overcome the activation energy of the substitution. Microwave-assisted synthesis has also been shown to be effective, significantly reducing reaction times.[4]

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is sometimes added to neutralize the HCl generated during the reaction, preventing the formation of amine salts and driving the reaction to completion.

dot graph "SNAr_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Chloroquinoline-\n6-carboxylic acid", fillcolor="#F1F3F4"]; Amine [label="Primary/Secondary Amine\n(R-NHR')", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Solvent [label="Solvent (e.g., EtOH)\nHeat (Reflux or MW)", shape=parallelogram, fillcolor="#FFFFFF", color="#34A853"]; Product [label="4-Aminoquinoline-\n6-carboxylic acid Derivative", fillcolor="#F1F3F4"];

// Edges Start -> Product [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; Amine -> Product [arrowhead=none]; Solvent -> Product [arrowhead=none]; } caption { label: "General workflow for SNAr at the C4 position."; font-size: 12; } enddot

Modification at the C6 Position via Amide Bond Formation

Once the C4 position has been functionalized, the C6-carboxylic acid is typically addressed. Amide bond formation is the most common derivatization at this site, creating stable and synthetically accessible compounds.

Causality Behind Experimental Choices:

-

Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine. These reagents are favored for their high efficiency and low rates of side reactions.

-

Solvent: Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated intermediate.

-

Base: A tertiary amine base like DIPEA is essential to neutralize the acid formed during the reaction and to deprotonate the incoming amine nucleophile, increasing its reactivity.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the 4-chloroquinoline scaffold have demonstrated a wide range of therapeutic potential, most notably as anticancer agents.[2][5] Many of these compounds function as tyrosine kinase inhibitors (TKIs).[6]

Anticancer Activity: Targeting Tyrosine Kinases

Tyrosine kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[7] The quinoline scaffold is adept at fitting into the ATP-binding pocket of these kinases, acting as a competitive inhibitor.

Key SAR Insights:

-

The 4-Anilino Moiety: A crucial pharmacophore for EGFR inhibition is the substitution at the C4 position with an aniline (aminobenzene) group.[8] The nitrogen atom of this linker forms a key hydrogen bond with a threonine residue (Thr790) in the hinge region of the EGFR ATP-binding pocket.

-

Substituents on the Anilino Ring: Small, electron-withdrawing groups (e.g., chloro, fluoro) on the aniline ring often enhance inhibitory activity.[7]

-

The C6-Amide Group: The amide group at the C6 position can be used to introduce solubilizing groups or moieties that form additional interactions with the kinase, improving potency and selectivity. Studies have shown that the nature and length of substituents at this position can significantly impact antiproliferative activity.[9]

dot graph "Kinase_Inhibition_Pathway" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4"]; Inhibitor [label="Quinoline Derivative\n(TKI)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; P_RTK [label="Phosphorylated\n(Active) RTK", fillcolor="#F1F3F4"]; Signaling [label="Downstream Signaling\n(Ras-Raf-MEK-ERK)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Inhibition", shape=point, style=invis];

// Edges Ligand -> RTK [label="Binds"]; RTK -> P_RTK [label="Dimerization &\nAutophosphorylation"]; ATP -> P_RTK [arrowhead=none]; P_RTK -> Signaling; Signaling -> Proliferation; Inhibitor -> Block [arrowhead=tee]; Block -> P_RTK [label="Blocks ATP\nBinding Site"]; } caption { label: "Mechanism of action for a quinoline-based TKI."; font-size: 12; } enddot

Comparative Biological Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) value, which measures the concentration of the drug required to inhibit a biological process by 50%. The table below summarizes representative data for 4-anilinoquinoline derivatives against the A549 non-small cell lung cancer cell line, which often overexpresses EGFR.

| Compound ID | C4-Substituent | C6-Amide Substituent | A549 IC₅₀ (µM) | Reference |

| 1 | 3-Chloroaniline | N-methylpiperazine | 1.25 | [10] |

| 2 | 3-Chloroaniline | Morpholine | 2.10 | [10] |

| 3 | 3-Ethynylaniline | N-methylpiperazine | 0.96 | [10] |

| Pemetrexed | (Reference Drug) | (Reference Drug) | >10 | [10] |

This table is a representative summary. Actual values can vary based on experimental conditions.

The data indicates that subtle changes to the aniline and amide moieties can significantly impact anticancer potency. For instance, compound 3 , with an ethynyl group on the aniline ring, shows a lower IC₅₀ value (higher potency) than its chloro-substituted counterpart (compound 1 ).[10] Notably, these rationally designed compounds show significantly greater potency than the standard chemotherapy drug, pemetrexed, in this cell line.[10]

Experimental Protocols

To ensure trustworthiness and replicability, the following are detailed, field-proven protocols for the synthesis and biological evaluation of a representative derivative.

Protocol: Synthesis of a 4-(3-chloroanilino)quinoline-6-carboxamide Derivative

Objective: To synthesize a representative 4-anilinoquinoline-6-carboxamide derivative via a two-step process.

Materials:

-

4-Chloroquinoline-6-carboxylic acid

-

3-Chloroaniline

-

N-methylpiperazine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Isopropanol (IPA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes, Saturated NaHCO₃ solution, Brine

-

Anhydrous MgSO₄

Step 1: Nucleophilic Aromatic Substitution

-

To a round-bottom flask, add 4-chloroquinoline-6-carboxylic acid (1.0 eq) and isopropanol.

-

Add 3-chloroaniline (1.1 eq).

-

Heat the mixture to reflux (approx. 85°C) and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 4-(3-chloroanilino)quinoline-6-carboxylic acid.

Step 2: Amide Coupling

-

In a new flask under a nitrogen atmosphere, dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add N-methylpiperazine (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours. Monitor for completion by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution e.g., 0-10% methanol in dichloromethane) to obtain the final pure compound.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the IC₅₀ value of the synthesized compound against a cancer cell line (e.g., A549).

Materials:

-

A549 human non-small cell lung cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized quinoline derivative (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Multichannel pipette, Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls. Incubate for another 48-72 hours.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The 4-chloroquinoline-6-carboxylic acid scaffold is a proven and powerful platform in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological activity provides a strong starting point for optimization. Future research will likely focus on developing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance therapeutic windows. The exploration of novel substitutions at other positions on the quinoline ring and the conjugation of these derivatives to other pharmacophores may unlock new therapeutic applications beyond oncology, including treatments for inflammatory and infectious diseases.[1][12]

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- Review on recent development of quinoline for anticancer activities. SpringerLink.

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- Review of Quinoline Deriv

- A review on quinoline based compounds & it's pharmacological activities.

- New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). MDPI.

- Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Compar

- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv

- Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed.

- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]

The Strategic Application of 4-Chloroquinoline-6-carboxylic Acid in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. Within this esteemed class, 4-Chloroquinoline-6-carboxylic acid stands out as a pivotal building block, offering a unique combination of reactive sites that enable the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the research applications of 4-Chloroquinoline-6-carboxylic acid, with a primary focus on its utility in the development of novel anticancer and antiviral agents. We will delve into the synthetic strategies for its derivatization, the mechanistic underpinnings of the resulting compounds' biological activities, and detailed protocols for their synthesis and evaluation. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this versatile chemical intermediate.

Introduction: The Quinoline Core and the Significance of 4-Chloroquinoline-6-carboxylic Acid

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological profile. 4-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂) is a key intermediate in this endeavor.[2] Its structure is characterized by a chloro group at the 4-position, which is highly susceptible to nucleophilic substitution, and a carboxylic acid group at the 6-position, providing a handle for amide bond formation and other modifications.[2] This dual reactivity makes it an exceptionally versatile starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Pathways and Methodologies

The strategic importance of 4-Chloroquinoline-6-carboxylic acid necessitates robust and efficient synthetic routes for its derivatives. The following sections detail a representative protocol for the synthesis of its direct precursor and a general methodology for its conversion into therapeutically relevant compounds.

Synthesis of Ethyl 4-Chloroquinoline-6-carboxylate: A Key Precursor

A common and effective method for the synthesis of the ethyl ester of 4-Chloroquinoline-6-carboxylic acid involves the chlorination of the corresponding 4-hydroxyquinoline derivative.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 4-hydroxyquinoline-6-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, excess, e.g., 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 120°C and stir for 3 hours.[2] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice. This step should be performed with caution as the reaction of POCl₃ with water is highly exothermic.

-

Extraction: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Ethyl 4-chloroquinoline-6-carboxylate.[2]

General Protocol for the Synthesis of Bioactive Amide Derivatives

The carboxylic acid moiety of 4-Chloroquinoline-6-carboxylic acid is readily converted to amides, a common functional group in many drug molecules.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 4-Chloroquinoline-6-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired amide derivative.

Applications in Anticancer Research

Derivatives of 4-Chloroquinoline-6-carboxylic acid have emerged as promising candidates in the search for novel anticancer therapeutics. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which many quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3]

Signaling Pathway:

Derivatives of 4-Chloroquinoline-6-carboxylic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, these compounds can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[4] This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death.[4] In the extrinsic pathway, some derivatives can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.[5]

Caption: Apoptosis induction pathways by 4-Chloroquinoline-6-carboxylic acid derivatives.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the 4-Chloroquinoline-6-carboxylic acid derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

Another key anticancer mechanism of quinoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[6] Many derivatives have been shown to cause arrest at the G2/M phase of the cell cycle.[5][6]

Signaling Pathway:

Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Quinoline derivatives can induce G2/M arrest by modulating the activity of the CDK1/Cyclin B1 complex.[7] This can be achieved through various mechanisms, including the activation of checkpoint kinases like Chk1 and Chk2, which in turn inhibit the phosphatase Cdc25C.[7] The inhibition of Cdc25C prevents the activation of CDK1, leading to cell cycle arrest at the G2/M transition. The JNK signaling pathway has also been implicated in mediating G2/M arrest induced by some quinoline derivatives.[5]

Caption: G2/M cell cycle arrest mechanism by 4-Chloroquinoline-6-carboxylic acid derivatives.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cancer cells and treat with the test compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.